Echinatine N-oxide

説明

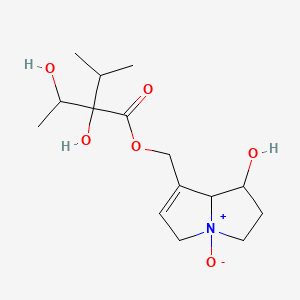

Structure

3D Structure

特性

CAS番号 |

20267-93-0 |

|---|---|

分子式 |

C15H25NO6 |

分子量 |

315.36 g/mol |

IUPAC名 |

[(7S,8R)-7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl (2S)-2-hydroxy-2-[(1S)-1-hydroxyethyl]-3-methylbutanoate |

InChI |

InChI=1S/C15H25NO6/c1-9(2)15(20,10(3)17)14(19)22-8-11-4-6-16(21)7-5-12(18)13(11)16/h4,9-10,12-13,17-18,20H,5-8H2,1-3H3/t10-,12-,13+,15-,16?/m0/s1 |

InChIキー |

DNAWGBOKUFFVMB-ZBEABRROSA-N |

異性体SMILES |

C[C@@H]([C@@](C(C)C)(C(=O)OCC1=CC[N+]2([C@H]1[C@H](CC2)O)[O-])O)O |

正規SMILES |

CC(C)C(C(C)O)(C(=O)OCC1=CC[N+]2(C1C(CC2)O)[O-])O |

他のCAS番号 |

20267-93-0 |

同義語 |

indicine-N-oxide NSC 132319 |

製品の起源 |

United States |

Foundational & Exploratory

Echinatine N-oxide: A Technical Guide to its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinatine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), is a naturally occurring compound found predominantly in plant species of the Boraginaceae family. This technical guide provides a comprehensive overview of the discovery, detailed methodologies for its isolation and purification, and a summary of its known biological activities. The document is intended to serve as a valuable resource for researchers in natural product chemistry, toxicology, and drug development. All quantitative data are presented in structured tables, and key experimental workflows and biological pathways are visualized using diagrams in the DOT language.

Introduction

This compound is a member of the pyrrolizidine alkaloids (PAs), a large group of secondary metabolites known for their presence in thousands of plant species.[1] PAs and their N-oxides (PANOs) are produced by plants as a defense mechanism against herbivores.[1] The N-oxide form is generally considered less toxic than the corresponding tertiary amine alkaloid; however, it can be converted to the toxic form in the mammalian gut and liver, posing a significant health risk.[2] this compound is structurally characterized by a necine base and a necic acid esterified at the C9 position. Its chemical formula is C15H25NO6, with a molecular weight of 315.36 g/mol .[3] This guide will delve into the technical aspects of its isolation and characterization, providing a foundation for further research into its biological effects and potential applications.

Discovery and Occurrence

Experimental Protocols: Isolation and Purification of this compound

The isolation of this compound from plant material involves a multi-step process that leverages the chemical properties of alkaloids. The following protocol is a synthesized methodology based on established techniques for the extraction of pyrrolizidine alkaloids from Boraginaceae species.

Plant Material Collection and Preparation

Fresh aerial parts of the plant (e.g., Rindera graeca) are collected and air-dried in a well-ventilated area, protected from direct sunlight. The dried material is then ground into a fine powder to increase the surface area for efficient extraction.

Extraction of Pyrrolizidine Alkaloids

A standard method for the extraction of PAs and PANOs involves acidic aqueous extraction followed by solid-phase extraction (SPE) for purification.

Materials:

-

Dried and powdered plant material

-

0.05 M H2SO4

-

Methanol

-

Ammonia solution

-

Strong Cation Exchange (SCX) SPE cartridges

-

Rotary evaporator

-

Centrifuge

-

pH meter

Protocol:

-

Acidic Extraction: Macerate the powdered plant material in 0.05 M H2SO4. The acidic solution protonates the nitrogen atom of the alkaloids, increasing their solubility in the aqueous phase.

-

Sonication and Centrifugation: Sonicate the mixture for 15-30 minutes to enhance extraction efficiency. Centrifuge the mixture to separate the plant debris from the supernatant containing the alkaloids.

-

Supernatant Collection: Carefully decant and collect the acidic supernatant.

-

Solid-Phase Extraction (SPE):

-

Condition an SCX SPE cartridge with methanol followed by 0.05 M H2SO4.

-

Load the acidic extract onto the conditioned cartridge. The protonated alkaloids will bind to the stationary phase.

-

Wash the cartridge with water and then methanol to remove impurities.

-

Elute the PAs and PANOs from the cartridge using a solution of methanol containing a small percentage of ammonia. The ammonia neutralizes the alkaloids, allowing them to elute from the column.

-

-

Solvent Evaporation: Concentrate the eluted fraction using a rotary evaporator under reduced pressure to obtain the crude alkaloid extract.

Purification by Column Chromatography

Further purification of this compound from the crude extract is typically achieved using column chromatography.

Materials:

-

Silica gel for column chromatography

-

Solvent system (e.g., a gradient of chloroform and methanol with a small amount of ammonia)

-

Thin Layer Chromatography (TLC) plates

-

Dragendorff's reagent for visualization

Protocol:

-

Column Packing: Prepare a silica gel column using a suitable solvent.

-

Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase and load it onto the column.

-

Elution: Elute the column with a gradient of increasing polarity (e.g., increasing the percentage of methanol in chloroform).

-

Fraction Collection and Analysis: Collect fractions and monitor the separation using TLC. Spot the fractions on a TLC plate, develop the plate in a suitable solvent system, and visualize the alkaloid spots by spraying with Dragendorff's reagent.

-

Pooling and Concentration: Combine the fractions containing the purified this compound and concentrate them to yield the isolated compound.

Characterization

The identity and purity of the isolated this compound are confirmed using various analytical techniques:

-

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the compound.

Quantitative Data

The concentration of this compound can vary depending on the plant species, geographical location, and environmental conditions. The following table summarizes representative quantitative data for pyrrolizidine alkaloids found in Rindera graeca, as referenced from the work of Ganos et al. (2020).

| Compound | Plant Source | Analytical Method | Reported Presence |

| This compound | Rindera graeca | LC-MS | Present |

| Echinatine | Rindera graeca | LC-MS | Present |

| Rinderine N-oxide | Rindera graeca | LC-MS | Present |

Note: Specific quantitative values for the concentration of this compound were not detailed in the accessible parts of the primary literature. The table indicates its confirmed presence.

Biological Activity and Signaling Pathways

The biological activity of this compound is primarily associated with the broader class of pyrrolizidine alkaloid N-oxides.

Hepatotoxicity

The primary toxicological concern with PANOs is their potential to cause hepatotoxicity, specifically hepatic sinusoidal obstruction syndrome (HSOS).[5] While PANOs themselves are relatively inert, they can be reduced to their corresponding toxic tertiary pyrrolizidine alkaloids by gut microflora and hepatic enzymes. These tertiary alkaloids are then metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic esters. These reactive metabolites can form adducts with cellular proteins and DNA, leading to cellular damage, apoptosis, and the clinical manifestations of HSOS.

Signaling Pathways

The precise signaling pathways directly modulated by this compound have not been extensively studied. However, the downstream effects of the toxic pyrrolic metabolites are known to induce cellular stress responses. It is hypothesized that these events could trigger signaling cascades involved in inflammation, apoptosis, and fibrogenesis.

It is also important to consider the potential interaction of N-oxide compounds with cellular signaling pathways involving nitric oxide (NO). While direct evidence for this compound is lacking, some N-oxide containing compounds have been shown to act as NO donors or to modulate NO synthase (NOS) activity.[6][7] NO is a critical signaling molecule involved in a vast array of physiological processes, including vasodilation, neurotransmission, and the immune response. Further research is warranted to investigate whether this compound can influence NO-mediated signaling.

Visualizations

Experimental Workflow

Caption: General workflow for the isolation of this compound.

Metabolic Activation and Hepatotoxicity Pathway

Caption: Metabolic activation of this compound leading to hepatotoxicity.

Conclusion

This compound represents a significant member of the pyrrolizidine alkaloid N-oxide class of natural products. This guide has provided a detailed overview of its occurrence, a synthesized protocol for its isolation and purification from plant sources, and a summary of its known biological activities, primarily focusing on its potential for hepatotoxicity following metabolic activation. The provided workflows and pathway diagrams offer a visual representation of these complex processes. Further research is necessary to fully elucidate the specific signaling pathways directly affected by this compound and to explore any potential therapeutic applications, while always considering its inherent toxicological risks. This document serves as a foundational resource to aid researchers in these future endeavors.

References

- 1. Pyrrolizidine Alkaloid Extraction and Analysis: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Design, synthesis and biological evaluation of N-oxide derivatives with potent in vivo antileishmanial activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitric Oxide as a Unique Bioactive Signaling Messenger in Physiology and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]

The Echinatine N-oxide Biosynthesis Pathway in Plants: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Echinatine N-oxide, a pyrrolizidine alkaloid (PA) found predominantly in plants of the Boraginaceae family, such as Heliotropium indicum, is a molecule of significant interest due to its biological activities and toxicological profile. Understanding its biosynthesis is crucial for applications in drug development, synthetic biology, and for managing its presence in the food chain. This technical guide provides a comprehensive overview of the current knowledge on the this compound biosynthesis pathway in plants. It details the known enzymatic steps, presents available quantitative data, outlines experimental protocols for key enzymes, and visualizes the pathway and associated workflows. While significant progress has been made in elucidating the initial steps of PA biosynthesis, several enzymes in the latter stages of echinatine formation and its N-oxidation remain to be definitively characterized. This guide consolidates the existing research to provide a foundational resource for professionals in the field.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound is a multi-step process that begins with primary metabolites and proceeds through the formation of a key intermediate, homospermidine, followed by the synthesis of the necine base, esterification with a necic acid, and final N-oxidation.

Formation of Homospermidine: The Committed Step

The biosynthesis of all pyrrolizidine alkaloids begins with the formation of the symmetrical diamine homospermidine. This reaction is catalyzed by homospermidine synthase (HSS) , the first committed enzyme in the pathway[1][2][3][4].

-

Substrates: Putrescine and Spermidine

-

Enzyme: Homospermidine Synthase (HSS, EC 2.5.1.44)

-

Reaction: HSS catalyzes the NAD+-dependent transfer of an aminobutyl group from spermidine to putrescine, forming homospermidine and releasing 1,3-diaminopropane.

HSS is believed to have evolved from deoxyhypusine synthase (DHS), an enzyme involved in primary metabolism, through gene duplication[3][4]. This evolutionary event has occurred independently multiple times in different plant lineages that produce PAs.

Formation of the Necine Base: From Homospermidine to Retronecine

The bicyclic core of echinatine, the necine base retronecine, is derived from homospermidine. This part of the pathway involves oxidative deamination and a series of cyclization and reduction steps.

-

Oxidative Deamination and Cyclization: Homospermidine undergoes a two-step oxidative deamination catalyzed by a single copper-containing amine oxidase known as homospermidine oxidase (HSO) . This enzyme oxidizes both primary amino groups of homospermidine, leading to the formation of a bicyclic intermediate, 1-formylpyrrolizidine . This enzymatic control ensures the stereospecificity of the resulting pyrrolizidine ring system.

-

Reduction to 1-hydroxymethylpyrrolizidine: The aldehyde group of 1-formylpyrrolizidine is then reduced to a hydroxyl group, forming 1-hydroxymethylpyrrolizidine . The specific enzyme catalyzing this reduction is yet to be fully characterized but is presumed to be an alcohol dehydrogenase.

-

Further modifications to Retronecine: The formation of the unsaturated necine base, retronecine, from 1-hydroxymethylpyrrolizidine involves further enzymatic steps, including hydroxylation and desaturation. The precise enzymes and intermediates in these final steps of retronecine biosynthesis are still under investigation.

Biosynthesis of the Necic Acid: Trachelanthic Acid

Echinatine is an ester of retronecine and trachelanthic acid. The biosynthesis of trachelanthic acid, a branched-chain C7 necic acid, is less understood. It is hypothesized to be derived from amino acids, likely L-isoleucine, through a series of modifications including deamination, hydroxylation, and stereospecific reductions. However, the specific enzymes involved in this pathway have not been characterized.

Esterification: Formation of Echinatine

The esterification of the necine base with the necic acid is a crucial step in the formation of the final pyrrolizidine alkaloid. In the case of echinatine, the hydroxyl group at the C-9 position of retronecine is esterified with trachelanthic acid. The enzyme responsible for this reaction is presumed to be an acyltransferase , likely belonging to the BAHD (BEAT, AHCT, HCBT, DAT) family of acyltransferases, which are commonly involved in the biosynthesis of plant specialized metabolites[1][2]. However, the specific acyltransferase for echinatine biosynthesis has not yet been identified and characterized.

N-oxidation: Formation of this compound

The final step in the biosynthesis is the N-oxidation of the tertiary nitrogen of the pyrrolizidine ring of echinatine to form this compound. This reaction is thought to be catalyzed by a flavin-containing monooxygenase (FMO) [5]. While FMOs are known to be involved in the N-oxidation of various xenobiotics and endogenous compounds in animals, the specific plant FMO responsible for PA N-oxidation is yet to be definitively identified and characterized. In plants, PAs are predominantly found as their water-soluble N-oxides, which is considered the primary form for transport and storage[2].

Quantitative Data

Quantitative data on the this compound biosynthesis pathway is limited. The following table summarizes the available information.

| Parameter | Value | Organism/Enzyme | Conditions | Reference |

| Homospermidine Synthase (HSS) Activity | ||||

| pH Optimum | ~9.0 | Eupatorium cannabinum | [1](--INVALID-LINK--) | |

| NAD+ dependence | Strict | Eupatorium cannabinum | [1](--INVALID-LINK--) | |

| Flavin-containing Monooxygenase (FMO) Activity | ||||

| Km for Senecionine | 0.3 mM | Pig liver FMO | [5] | |

| Echinatine & this compound Content | ||||

| This compound | Detected | Rindera graeca seedlings and hairy roots | In vitro culture | |

| Rinderine N-oxide | Detected | Rindera graeca seedlings and hairy roots | In vitro culture | |

| Echinatine | Detected | Symphytum officinale | [6] |

Experimental Protocols

Homospermidine Synthase (HSS) Activity Assay

This protocol is adapted from methods used for the characterization of HSS from various plant sources.

Principle: The activity of HSS is determined by measuring the formation of radiolabeled homospermidine from radiolabeled putrescine and unlabeled spermidine.

Materials:

-

Enzyme extract (e.g., crude protein extract from plant roots or heterologously expressed HSS)

-

[1,4-14C]Putrescine dihydrochloride

-

Spermidine

-

NAD+

-

Tris-HCl buffer (pH 9.0)

-

Dowex 50WX8 cation exchange resin

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Prepare the reaction mixture in a microcentrifuge tube containing:

-

100 mM Tris-HCl, pH 9.0

-

2 mM Spermidine

-

1 mM NAD+

-

0.1 µCi [1,4-14C]Putrescine dihydrochloride

-

Enzyme extract (amount to be optimized)

-

Make up the final volume to 100 µL with sterile water.

-

-

Initiate the reaction by adding the enzyme extract.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

-

Stop the reaction by adding 10 µL of 1 M HCl.

-

Apply the reaction mixture to a Dowex 50WX8 column (H+ form, 1 mL bed volume) pre-equilibrated with water.

-

Wash the column with 5 mL of water to remove unreacted putrescine.

-

Elute the product, homospermidine, with 5 mL of 6 M HCl.

-

Evaporate the eluate to dryness under a stream of nitrogen.

-

Redissolve the residue in 1 mL of water and add 10 mL of scintillation cocktail.

-

Measure the radioactivity using a scintillation counter.

-

Calculate the enzyme activity based on the amount of radiolabeled homospermidine formed per unit time per amount of protein.

Homospermidine Oxidase (HSO) Activity Assay

This protocol is based on the characterization of HSO from Heliotropium indicum.

Principle: The activity of HSO is quantified by monitoring the formation of hydrogen peroxide (H2O2), a byproduct of the oxidative deamination of homospermidine.

Materials:

-

Purified HSO enzyme or crude protein extract

-

Homospermidine

-

Potassium phosphate buffer (pH 7.2)

-

Horseradish peroxidase (HRP)

-

4-Aminoantipyrine

-

Phenol

-

Spectrophotometer

Procedure:

-

Prepare the assay buffer: 30 mM potassium phosphate buffer, pH 7.2.

-

Prepare the reaction mixture in a cuvette containing:

-

Assay buffer

-

1 mM 4-Aminoantipyrine

-

2 mM Phenol

-

5 units of Horseradish Peroxidase

-

1 mM Homospermidine

-

Enzyme solution (e.g., 20 µg of purified enzyme or 500 µg of desalted crude extract)

-

-

Initiate the reaction by adding the enzyme solution.

-

Immediately monitor the increase in absorbance at 500 nm at 30°C for a set period (e.g., 5-15 minutes). The formation of a red-colored product indicates H2O2 production.

-

Calculate the enzyme activity based on the rate of change in absorbance, using the molar extinction coefficient of the product.

General Protocol for Heterologous Expression and Characterization of Unidentified Enzymes (e.g., Acyltransferase, N-oxygenase)

Principle: Candidate genes identified through transcriptomics or bioinformatics are cloned and expressed in a heterologous host (e.g., E. coli, yeast, or Nicotiana benthamiana) to produce the recombinant enzyme for functional characterization.

Workflow:

-

Candidate Gene Identification:

-

Perform transcriptomic analysis (RNA-seq) on PA-producing and non-producing tissues or plants under different conditions (e.g., with and without methyl jasmonate elicitation).

-

Use co-expression analysis to identify genes that are co-regulated with known PA biosynthesis genes (e.g., HSS).

-

Identify candidate genes based on sequence homology to known enzyme families (e.g., BAHD acyltransferases, FMOs).

-

-

Gene Cloning and Vector Construction:

-

Amplify the full-length coding sequence of the candidate gene from cDNA using PCR.

-

Clone the PCR product into an appropriate expression vector (e.g., pET vector for E. coli, pYES-DEST52 for yeast, or a plant expression vector for agroinfiltration in N. benthamiana).

-

-

Heterologous Expression:

-

E. coli: Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)). Induce protein expression with IPTG.

-

Yeast (Saccharomyces cerevisiae): Transform the expression vector into a suitable yeast strain. Induce protein expression with galactose.

-

Nicotiana benthamiana: Infiltrate the leaves of N. benthamiana with Agrobacterium tumefaciens carrying the plant expression vector. Harvest the leaves after 3-5 days.

-

-

Enzyme Extraction and Purification:

-

Lyse the host cells (for E. coli and yeast) or homogenize the plant tissue.

-

Purify the recombinant protein using affinity chromatography (e.g., Ni-NTA chromatography for His-tagged proteins).

-

-

Enzyme Activity Assay:

-

Develop an assay to test the function of the recombinant enzyme.

-

For Acyltransferase: Incubate the purified enzyme with the necine base (retronecine), the activated necic acid (e.g., trachelanthoyl-CoA), and appropriate buffers and cofactors. Analyze the reaction products by LC-MS to detect the formation of echinatine.

-

For N-oxygenase: Incubate the purified enzyme with echinatine, NADPH, FAD, and oxygen. Analyze the products by LC-MS to detect the formation of this compound.

-

-

-

Kinetic Characterization:

-

Once activity is confirmed, determine the kinetic parameters (Km, Vmax, kcat) for the substrates.

-

Visualizations

This compound Biosynthesis Pathway

Caption: Overview of the this compound biosynthesis pathway.

Experimental Workflow for Unidentified Enzyme Characterization

Caption: Workflow for heterologous expression and characterization.

Conclusion and Future Directions

The biosynthesis of this compound represents a fascinating example of plant specialized metabolism. While the initial steps of the pathway are now reasonably well understood, significant knowledge gaps remain, particularly concerning the enzymes responsible for the biosynthesis of the necic acid moiety, the esterification reaction, and the final N-oxidation step. The identification and characterization of these missing enzymes are critical for a complete understanding of the pathway and for enabling its reconstruction in heterologous systems for biotechnological applications.

Future research should focus on:

-

Transcriptomic and genomic approaches in echinatine-producing plants like Heliotropium indicum to identify candidate genes for the missing enzymatic steps.

-

Heterologous expression and functional characterization of these candidate genes to confirm their roles in the pathway.

-

Metabolomic studies to identify and quantify all intermediates in the pathway, providing a more complete picture of the metabolic flux.

-

Investigation of the regulatory mechanisms that control the expression of the biosynthetic genes and the overall production of this compound.

By addressing these research questions, a complete and detailed map of the this compound biosynthesis pathway can be established, paving the way for new opportunities in drug development and metabolic engineering.

References

- 1. researchgate.net [researchgate.net]

- 2. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pyrrolizidine alkaloid biosynthesis, evolution of a pathway in plant secondary metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The role of flavin-containing monooxygenase in the N-oxidation of the pyrrolizidine alkaloid senecionine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to Echinatine N-oxide: Molecular Properties and Toxicological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinatine N-oxide, a pyrrolizidine alkaloid found in various plant species, has garnered scientific interest due to its biological activities and toxicological relevance. This technical guide provides a comprehensive overview of the molecular and chemical properties of this compound. It further delves into the generalized metabolic activation and toxicological pathways pertinent to pyrrolizidine alkaloid N-oxides, offering insights into its mechanism of action. This document also outlines a representative experimental workflow for the isolation and analysis of this compound, aiming to serve as a valuable resource for researchers in the fields of natural product chemistry, toxicology, and drug development.

Molecular and Chemical Properties

This compound is a naturally occurring tertiary amine N-oxide of the pyrrolizidine alkaloid echinatine. Its physicochemical properties are fundamental to its extraction, characterization, and biological activity.

Molecular Formula and Weight

The chemical formula and molecular weight of this compound have been determined through mass spectrometry and elemental analysis.

Chemical Structure

The structure of this compound consists of a necine base, which is a bicyclic pyrrolizidine ring system, esterified with a necic acid. The presence of the N-oxide functional group significantly influences its polarity and biological disposition.

Physicochemical Data

A summary of the key physicochemical data for this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 20267-93-0 | [1][2][3] |

| Molecular Formula | C₁₅H₂₅NO₆ | [1][2][3][4] |

| Molecular Weight | 315.36 g/mol | [1][2][3][5] |

| Appearance | Solid | |

| Storage Temperature | -20°C | |

| Solubility | Soluble in various organic solvents. Preparation of stock solutions may require heating or sonication. |

Toxicological Profile and Signaling Pathways

This compound belongs to the class of pyrrolizidine alkaloids (PAs), many of which are known for their hepatotoxicity, genotoxicity, and carcinogenicity. The toxicity of PAs and their N-oxides is primarily due to their metabolic activation in the liver.

General Metabolic Activation Pathway of Pyrrolizidine Alkaloid N-oxides

Pyrrolizidine alkaloid N-oxides (PANOs) are generally considered less toxic than their corresponding tertiary alkaloids. However, they can be reduced back to the parent PA in the gut and liver, subsequently undergoing metabolic activation. The primary route of activation involves oxidation by cytochrome P450 enzymes in the liver to form highly reactive pyrrolic esters, specifically dehydropyrrolizidine alkaloids (DHPAs). These electrophilic DHPAs can then bind to cellular macromolecules such as DNA and proteins, forming adducts that lead to cytotoxicity, genotoxicity, and the initiation of cancer.

The following diagram illustrates the generalized metabolic activation pathway of pyrrolizidine alkaloid N-oxides.

Experimental Protocols and Workflows

The study of this compound involves its extraction and purification from plant material, followed by analytical characterization and biological activity assessment.

Representative Experimental Workflow

A typical experimental workflow for the investigation of this compound is depicted below. This process begins with the collection and processing of plant material and concludes with in vitro and in vivo toxicological studies.

Methodologies for Key Experiments

3.2.1. Extraction and Isolation

-

Sample Preparation: Dried and powdered plant material is subjected to extraction.

-

Extraction: Maceration or Soxhlet extraction is commonly employed using a polar solvent system, such as methanol/water, often with the addition of an acid to protonate the alkaloids and increase their solubility.

-

Purification: The crude extract is subjected to a series of chromatographic techniques. This may include initial separation on a silica gel column followed by further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

3.2.2. Structural Characterization

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the exact molecular weight and elemental composition.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques (e.g., COSY, HSQC, HMBC), are employed to elucidate the detailed chemical structure.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups, such as the N-oxide and ester carbonyl groups.

3.2.3. In Vitro Cytotoxicity Assay

-

Cell Culture: A suitable cell line (e.g., human hepatoma HepG2 cells) is cultured under standard conditions.

-

Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

Viability Assessment: Cell viability is assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured, and the concentration that causes 50% inhibition of cell growth (IC₅₀) is calculated.

Conclusion

This compound, as a member of the pyrrolizidine alkaloid N-oxide class, presents a significant area of study for toxicologists and natural product chemists. Its molecular formula of C₁₅H₂₅NO₆ and molecular weight of 315.36 g/mol are well-established. While specific signaling pathways for this compound are not extensively detailed in the current literature, its toxicological profile is understood to follow the general metabolic activation pathway of other pyrrolizidine alkaloids, leading to the formation of reactive intermediates that can cause cellular damage. The experimental workflows and protocols outlined in this guide provide a framework for the continued investigation of this and similar natural compounds. Further research is warranted to fully elucidate the specific biological activities and mechanisms of action of this compound.

References

- 1. Pyrrolizidine Alkaloids: Chemistry, Pharmacology, Toxicology and Food Safety - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Pyrrolizidine Alkaloids as Hazardous Toxins in Natural Products: Current Analytical Methods and Latest Legal Regulations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. glpbio.com [glpbio.com]

- 5. pubs.acs.org [pubs.acs.org]

Pyrrolizidine Alkaloids in Rindera graeca: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the pyrrolizidine alkaloids (PAs) identified in the Greek endemic plant, Rindera graeca. It details the known alkaloid composition, experimental protocols for their analysis, and the toxicological pathways associated with this class of compounds. This document is intended to serve as a foundational resource for further research and development involving Rindera graeca and its chemical constituents.

Pyrrolizidine Alkaloid Profile of Rindera graeca

Phytochemical studies of the aerial parts of Rindera graeca have led to the identification of three primary pyrrolizidine alkaloids. These compounds are present as both tertiary alkaloids and their N-oxide forms. The identified PAs are:

-

Echinatine

-

Echinatine N-oxide

-

Rinderine N-oxide

These findings have been consistently reported in studies involving both wild-growing plants and in vitro cultures of Rindera graeca.

Quantitative Analysis

While the presence of echinatine, this compound, and rinderine N-oxide in Rindera graeca is well-documented, specific quantitative data on their concentrations in the plant material (e.g., in µg/g or mg/g) were not available in the reviewed literature. The primary research articles confirm the identity of these alkaloids through LC/MS analysis but do not provide quantified amounts. Access to the full text of these publications would be necessary to extract precise quantitative data.

For illustrative purposes, a template for the presentation of such data is provided below.

Table 1: Pyrrolizidine Alkaloids Identified in Rindera graeca

| Alkaloid | Chemical Formula | [M+H]⁺ (m/z) | Concentration (µg/g dry weight) |

| Echinatine | C₁₅H₂₅NO₅ | 299.17 | Data not available |

| This compound | C₁₅H₂₅NO₆ | 315.17 | Data not available |

| Rinderine N-oxide | C₁₅H₂₅NO₆ | 315.17 | Data not available |

Experimental Protocols

The analysis of pyrrolizidine alkaloids in Rindera graeca is typically performed following the standardized method developed by the German Federal Institute for Risk Assessment (BfR). This method involves a multi-step process of extraction, purification, and analysis by liquid chromatography-mass spectrometry.

Extraction of Pyrrolizidine Alkaloids

The initial extraction from dried plant material is a critical step to ensure the efficient recovery of PAs and their N-oxides.

-

Sample Preparation : Weigh 2.0 g of finely ground, dried aerial parts of Rindera graeca into a centrifuge tube.

-

Acidic Extraction : Add 20 mL of 0.05 M sulfuric acid (H₂SO₄) to the plant material.

-

Sonication : Sonicate the mixture for 15 minutes at ambient temperature to facilitate cell wall disruption and alkaloid release.

-

Centrifugation : Centrifuge the suspension for 10 minutes at approximately 3800 x g.

-

Supernatant Collection : Carefully decant the acidic aqueous supernatant into a clean collection tube.

-

Repeated Extraction : Repeat the extraction process (steps 2-5) on the plant material pellet to ensure exhaustive extraction.

-

Neutralization : Combine the supernatants and neutralize the extract to a pH of 7.

-

Filtration : Filter the neutralized extract to remove any remaining particulate matter.

Purification by Solid-Phase Extraction (SPE)

The crude extract is purified using cation-exchange solid-phase extraction to isolate the alkaloids from other plant constituents.

-

Cartridge Conditioning :

-

Condition a strong cation exchange (SCX) SPE cartridge by passing 5 mL of methanol, followed by 5 mL of water.

-

-

Sample Loading : Load 10 mL of the filtered, neutralized extract onto the conditioned SPE cartridge.

-

Washing : Wash the cartridge with two 5 mL aliquots of water to remove non-basic compounds.

-

Drying : Dry the cartridge under vacuum for 5-10 minutes.

-

Elution : Elute the retained pyrrolizidine alkaloids with two 5 mL aliquots of 2.5% ammonia in methanol.

-

Solvent Evaporation : Dry the eluate under a gentle stream of nitrogen at 50°C.

Analysis by HPLC-MS/MS

The purified residue is reconstituted and analyzed by high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) for the identification and quantification of the target alkaloids.

-

Reconstitution : Dissolve the dried residue in 1 mL of a methanol/water mixture (5/95, v/v).

-

Filtration : Filter the reconstituted sample through a 0.2 µm syringe filter into an HPLC vial.

-

Chromatographic Separation :

-

Column : A C18 reverse-phase column is typically used.

-

Mobile Phase : A gradient elution with a mobile phase consisting of A) water with 0.1% formic acid and B) acetonitrile with 0.1% formic acid is employed.

-

-

Mass Spectrometric Detection :

-

Ionization Mode : Electrospray ionization (ESI) in positive ion mode.

-

Detection : Multiple Reaction Monitoring (MRM) is used for sensitive and specific detection of the parent and fragment ions of the target PAs.

-

Visualizations

Experimental Workflow

The following diagram illustrates the key stages in the analysis of pyrrolizidine alkaloids from Rindera graeca.

Caption: Experimental workflow for the analysis of pyrrolizidine alkaloids.

Metabolic Activation of Hepatotoxic Pyrrolizidine Alkaloids

The toxicity of unsaturated pyrrolizidine alkaloids, such as echinatine, is primarily due to their metabolic activation in the liver. This pathway is a critical area of study in drug development and toxicology.

Caption: Metabolic activation pathway of hepatotoxic pyrrolizidine alkaloids.

Echinatine N-oxide: A Technical Guide to Solubility and Storage for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the solubility and recommended storage conditions for echinatine N-oxide, a pyrrolizidine alkaloid of interest to researchers in drug development and various scientific fields. This document is intended to serve as a core resource for laboratory professionals, offering clear, actionable information to ensure the integrity and effective use of this compound in experimental settings.

Executive Summary

This compound is a polar compound with solubility in a range of organic solvents. Proper storage is critical to prevent degradation and maintain its chemical integrity. This guide summarizes the available solubility data, provides detailed protocols for solubility and stability testing, and outlines best practices for storage. All quantitative data is presented in structured tables, and key experimental workflows are visualized using Graphviz diagrams to facilitate understanding and implementation in a research environment.

Solubility Profile

This compound, as a pyrrolizidine alkaloid N-oxide, is generally considered a polar molecule, which dictates its solubility characteristics. While exhaustive quantitative solubility data is not widely published, a qualitative and semi-quantitative understanding has been established from various sources.

Qualitative Solubility

This compound has been reported to be soluble in several common laboratory solvents. This information is crucial for the preparation of stock solutions and experimental media.

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility | Reference(s) |

| Chloroform | Soluble | [1] |

| Dichloromethane | Soluble | [1] |

| Ethyl Acetate | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Acetone | Soluble | [1] |

| Water | Expected to be soluble | [general knowledge on PA N-oxides] |

| Methanol | Soluble | [general knowledge on PA N-oxides] |

| Acetonitrile | Soluble | [general knowledge on PA N-oxides] |

Stock Solution Preparation

For practical laboratory use, preparing concentrated stock solutions is a common practice. The following table provides guidance on the volume of solvent required to prepare stock solutions of specific concentrations. This information is derived from supplier recommendations and should be adjusted based on the specific lot purity.

Table 2: Stock Solution Preparation Guide for this compound

| Mass of this compound | Desired Concentration | Volume of Solvent |

| 1 mg | 1 mM | 3.171 mL |

| 5 mg | 1 mM | 15.855 mL |

| 10 mg | 1 mM | 31.710 mL |

| 1 mg | 5 mM | 0.634 mL |

| 5 mg | 5 mM | 3.171 mL |

| 10 mg | 5 mM | 6.342 mL |

| 1 mg | 10 mM | 0.317 mL |

| 5 mg | 10 mM | 1.585 mL |

| 10 mg | 10 mM | 3.171 mL |

| Calculations are based on a molecular weight of 315.36 g/mol .[2][3][4] |

Recommended Storage Conditions

Proper storage of both the solid compound and its solutions is imperative to prevent degradation and ensure the reliability of experimental results.

Table 3: Recommended Storage Conditions for this compound

| Form | Temperature | Duration | Container | Additional Precautions | Reference(s) |

| Solid | 2-8°C or -20°C | Prolonged | Tightly sealed | Protect from light and moisture | [1][5] |

| Stock Solution | -20°C | Up to 1 month | Aliquots in sealed vials | Avoid repeated freeze-thaw cycles | [2][3] |

| Stock Solution | -80°C | Up to 6 months | Aliquots in sealed vials | Avoid repeated freeze-thaw cycles | [2][3] |

Experimental Protocols

The following sections detail standardized, albeit general, protocols for determining the solubility and stability of this compound. These are based on established pharmaceutical industry practices and can be adapted for specific laboratory requirements.

Protocol for Determination of Thermodynamic Solubility

This protocol describes a method to determine the equilibrium solubility of this compound in a given solvent.

Methodology:

-

Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial.

-

Equilibration: Agitate the vial at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The use of a shaker or rotator is recommended.

-

Phase Separation: Centrifuge the suspension at a high speed to pellet the undissolved solid.

-

Sampling: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

-

Quantification: Dilute the aliquot with a suitable solvent and quantify the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry detection.

-

Calculation: Calculate the solubility in mg/mL or molarity based on the measured concentration and the dilution factor.

Protocol for Forced Degradation and Stability Indicating Method Development

This protocol outlines a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

Methodology:

-

Stress Conditions: Expose solutions of this compound to a variety of stress conditions, including:

-

Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).

-

Basic Hydrolysis: 0.1 M NaOH at room temperature.

-

Oxidative Degradation: 3% H₂O₂ at room temperature.[6]

-

Thermal Degradation: Store the solid and solution at elevated temperatures (e.g., 60°C).

-

Photolytic Degradation: Expose the solid and solution to UV and visible light as per ICH Q1B guidelines.

-

-

Time Points: Sample the stressed solutions at various time points (e.g., 0, 2, 4, 8, 24 hours).

-

Sample Preparation: Neutralize the acidic and basic samples before analysis.

-

Analytical Method: Analyze the samples using a high-resolution chromatographic method (e.g., UPLC-MS/MS) to separate the parent compound from any degradation products.

-

Peak Purity Analysis: Assess the peak purity of this compound under all conditions to ensure the analytical method is stability-indicating.

-

Degradant Identification: Characterize the major degradation products using mass spectrometry and other spectroscopic techniques.

Conclusion

This technical guide consolidates the currently available information on the solubility and storage of this compound. While qualitative solubility in several organic solvents is established, further quantitative studies would be beneficial for the scientific community. The provided protocols for solubility and stability testing offer a framework for researchers to generate this data and ensure the quality of their work. Adherence to the recommended storage conditions is paramount for maintaining the integrity of this valuable research compound.

References

- 1. theclinivex.com [theclinivex.com]

- 2. glpbio.com [glpbio.com]

- 3. glpbio.com [glpbio.com]

- 4. This compound phyproof® Reference Substance | 20267-93-0 [sigmaaldrich.com]

- 5. This compound [myskinrecipes.com]

- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

Toxicological Profile of Echinatine N-oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinatine N-oxide is a pyrrolizidine alkaloid (PA) naturally occurring in various plant species, including those of the Boraginaceae family, such as Rindera graeca and Heliotropium indicum.[1] As with other pyrrolizidine alkaloid N-oxides (PANOs), it is considered a pro-toxin. While often less acutely toxic than its corresponding parent pyrrolizidine alkaloid, echinatine, it can be converted to the toxic form within the body, posing a significant health risk. This technical guide provides a comprehensive overview of the toxicological profile of this compound, drawing from the broader knowledge of PANOs and highlighting areas where specific data for this compound is currently lacking.

Chemical and Physical Properties

A clear understanding of the chemical and physical properties of this compound is fundamental to its toxicological assessment.

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₅NO₆ | [1] |

| Molecular Weight | 315.36 g/mol | [1] |

| CAS Number | 20267-93-0 | N/A |

| Appearance | Solid | N/A |

| Solubility | Data not available | N/A |

Toxicokinetics and Metabolism

The toxicity of this compound is intrinsically linked to its metabolic fate within the body.

Absorption, Distribution, Metabolism, and Excretion (ADME)

-

Absorption: PANOs are generally absorbed from the gastrointestinal tract.

-

Metabolism: The critical step in PANO toxicity is the in vivo reduction to the corresponding PA, echinatine. This reduction is carried out by gut microbiota and hepatic enzymes.[2] Subsequently, the parent PA undergoes metabolic activation in the liver, primarily by cytochrome P450 enzymes, to form highly reactive pyrrolic esters. These electrophilic metabolites can then form adducts with cellular macromolecules, including proteins and DNA, leading to cellular damage.

-

Distribution: PANOs and their metabolites are distributed throughout the body, with the liver being the primary target organ.

-

Excretion: Metabolites are primarily excreted in the urine.

Metabolic Activation Pathway

The metabolic activation of pyrrolizidine alkaloids is a key determinant of their toxicity.

Toxicological Data

Quantitative toxicological data for this compound is largely unavailable. The following tables summarize the known information and highlight the data gaps.

Acute Toxicity

| Parameter | Value | Species | Route | Source |

| LD₅₀ | Data not available | N/A | N/A | N/A |

| GHS Classification | Fatal if swallowed, in contact with skin or if inhaled | N/A | Oral, Dermal, Inhalation | [3] |

Sub-chronic and Chronic Toxicity

| Parameter | Value | Species | Route | Duration | Effects | Source |

| NOAEL | Data not available | N/A | N/A | N/A | N/A | N/A |

Target Organ Toxicity

The liver is the primary target organ for PANO-induced toxicity.

Hepatotoxicity

The consumption of PA-containing plants is a known cause of hepatic sinusoidal obstruction syndrome (HSOS), also known as veno-occlusive disease.[2] The mechanism involves damage to the sinusoidal endothelial cells in the liver, leading to obstruction of the hepatic sinusoids.

Clinical and Pathological Features of PANO-Induced Hepatotoxicity:

-

Hepatomegaly

-

Ascites

-

Jaundice

-

Centrilobular necrosis

-

Fibrosis and cirrhosis in chronic cases

Genotoxicity and Carcinogenicity

1,2-unsaturated pyrrolizidine alkaloids are classified as genotoxic and carcinogenic.[2] The formation of DNA adducts by the reactive pyrrolic metabolites is the primary mechanism of genotoxicity. While specific studies on this compound are lacking, it is presumed to share these properties due to its chemical structure.

Mechanisms of Toxicity

The toxicity of this compound is believed to be mediated through several interconnected pathways.

Oxidative Stress

The metabolic activation of PAs can lead to the generation of reactive oxygen species (ROS), contributing to cellular damage.

Apoptosis

PA-induced cellular damage can trigger programmed cell death, or apoptosis, in hepatocytes.

Signaling Pathways

While specific signaling pathways affected by this compound have not been elucidated, the general mechanisms of PA toxicity suggest the involvement of pathways related to cellular stress, inflammation, and cell death.

References

Echinatine N-oxide: A Technical Guide to its Toxicological Profile and Putative Pharmacological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Echinatine N-oxide, a pyrrolizidine alkaloid found in various plant species, is a compound of significant interest primarily due to its toxicological properties. As a member of the pyrrolizidine alkaloid class, it is associated with potential hepatotoxicity. While direct evidence for therapeutic pharmacological activities of this compound is currently limited in publicly available scientific literature, the investigation of structurally related pyrrolizidine alkaloid N-oxides, such as indicine N-oxide, has revealed potential antitumor effects. This technical guide provides a comprehensive overview of the known toxicological data for this compound and explores its potential pharmacological activities by drawing analogies from related compounds. Detailed summaries of preclinical and clinical findings for indicine N-oxide are presented, alongside a discussion of the general medicinal chemistry of N-oxides and their role as potential prodrugs. This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the toxicological and potential therapeutic landscape of this compound and related pyrrolizidine alkaloids.

Introduction to this compound

This compound is a naturally occurring tertiary amine N-oxide derivative of the pyrrolizidine alkaloid echinatine. Pyrrolizidine alkaloids are a large class of heterocyclic compounds produced by many plant species worldwide. The presence of the N-oxide functional group significantly influences the physicochemical properties of the parent alkaloid, such as increasing its water solubility.[1][2]

The primary concern with pyrrolizidine alkaloids and their N-oxides is their well-documented hepatotoxicity.[3] This toxicity is a result of metabolic activation in the liver to reactive pyrrolic esters, which are capable of damaging cellular macromolecules.[4]

Toxicological Profile of this compound

The safety profile of this compound is a critical consideration. It is classified as acutely toxic upon oral ingestion, dermal contact, or inhalation.

Table 1: Predicted Toxicological Profile of this compound

| Toxicity Endpoint | Prediction |

| Hepatotoxicity | + |

| Micronuclear | + |

| Reproductive toxicity | + |

| Mitochondrial toxicity | + |

| Respiratory toxicity | + |

Data sourced from computational predictions.

The primary mechanism of toxicity for pyrrolizidine alkaloid N-oxides involves their in vivo reduction to the parent pyrrolizidine alkaloid, followed by metabolic activation in the liver by cytochrome P450 enzymes to form toxic dehydropyrrolizidine alkaloids (pyrrolic esters). These reactive metabolites can then alkylate cellular proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.

Potential Pharmacological Activities: Focus on Antitumor Effects

While direct studies on the therapeutic effects of this compound are scarce, research on the closely related pyrrolizidine alkaloid N-oxide, indicine N-oxide, has demonstrated potential antitumor activity.[5][6] These findings suggest a possible, though unproven, therapeutic avenue for this compound.

The antitumor activity of certain N-oxides is thought to be mediated by their function as prodrugs.[1] In the hypoxic microenvironment characteristic of solid tumors, N-oxides can be reduced to their more cytotoxic parent compounds, leading to selective tumor cell killing.[1]

Preclinical and Clinical Studies of Indicine N-oxide (A Surrogate)

Indicine N-oxide has been the subject of preclinical and clinical investigation as an anticancer agent.

Table 2: Summary of Preclinical Antitumor Activity of Indicine N-oxide

| Model System | Finding | Reference |

| Murine P388 leukemia | Demonstrated antitumor activity | [5] |

Table 3: Summary of Clinical Trial Data for Indicine N-oxide

| Trial Phase | Patient Population | Key Findings | Reference |

| Phase I | Advanced solid tumors | Dose-limiting toxicities: leukopenia and thrombocytopenia. Recommended dose for Phase II: 7 g/m². | [6] |

| Phase II | Refractory leukemia | 3 responses (including 1 complete response) in 7 patients. | [5] |

Experimental Protocols (Exemplar from Indicine N-oxide Studies):

-

Phase I Clinical Trial Design: Patients with advanced solid tumors refractory to standard therapies were enrolled. Indicine N-oxide was administered as a short intravenous infusion every 4 weeks, with dose escalation from 1 to 9 g/m². Patients were monitored for toxicity, including hematological, hepatic, and renal function. The maximum tolerated dose (MTD) was determined based on dose-limiting toxicities.[6]

Other Potential Pharmacological Activities of N-Oxides

The N-oxide functional group has been incorporated into various drug molecules to modulate their pharmacological properties. Heterocyclic N-oxides have been investigated for a wide range of therapeutic applications.[7]

-

Anti-inflammatory Activity: Some N-oxide containing compounds have demonstrated anti-inflammatory properties.

-

Antimicrobial Activity: The N-oxide moiety has been explored in the development of new antibacterial agents.[8]

-

Cardiovascular Effects: Certain N-oxides have been investigated for their effects on the cardiovascular system, including antihypertensive properties.[7]

It is important to emphasize that these are general properties of the N-oxide class of compounds, and specific studies are required to determine if this compound possesses any of these activities.

Future Directions

The current body of evidence suggests that the most prominent characteristic of this compound is its toxicity, a feature shared with other pyrrolizidine alkaloids. However, the antitumor activity observed with the related compound, indicine N-oxide, warrants further investigation into the potential therapeutic applications of this class of molecules.

Future research should focus on:

-

In vitro screening: Assessing the cytotoxicity of this compound against a panel of cancer cell lines, particularly under hypoxic conditions.

-

Mechanism of action studies: Elucidating the specific molecular targets and signaling pathways affected by this compound and its metabolites.

-

Pharmacokinetic and pharmacodynamic studies: Characterizing the absorption, distribution, metabolism, and excretion of this compound to better understand its toxicological and potential therapeutic profiles.

-

Analogue synthesis and screening: Designing and synthesizing derivatives of this compound with potentially improved therapeutic indices (i.e., enhanced antitumor activity and reduced toxicity).

Conclusion

This compound is a pyrrolizidine alkaloid with a significant toxicological profile, primarily related to its metabolic activation to hepatotoxic species. While direct evidence for its therapeutic utility is lacking, the demonstrated antitumor effects of the structurally similar indicine N-oxide provide a rationale for the investigation of this compound and related compounds as potential anticancer agents. A thorough understanding of its metabolism, mechanism of action, and structure-activity relationships is essential for any future drug development efforts. This technical guide serves as a starting point for researchers by consolidating the available information and highlighting key areas for future investigation.

References

- 1. Medicinal Chemistry of Drugs with N-Oxide Functionalities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. hyphadiscovery.com [hyphadiscovery.com]

- 5. Indicine-N-oxide: a new antitumor agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase I study of indicine N-oxide in patients with advanced cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Heterocyclic N-Oxides – An Emerging Class of Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Frontiers | Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions [frontiersin.org]

Echinatine N-oxide: A Comprehensive Technical Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Echinatine N-oxide, a pyrrolizidine alkaloid N-oxide (PANO), is a naturally occurring compound found in various plant species, notably within the Boraginaceae family, including Rindera graeca and comfrey (Symphytum officinale).[1][2][3] As with other PANOs, this compound is a subject of significant interest in toxicology and drug development due to its potential for biotransformation into toxic pyrrolizidine alkaloids (PAs). This technical guide provides a comprehensive review of the current scientific literature on this compound, focusing on its chemical properties, predicted biological activities, and the experimental methodologies used in its study.

Chemical and Physical Properties

This compound is the N-oxide derivative of the pyrrolizidine alkaloid echinatine. Its chemical structure and key properties are summarized in the table below.

| Property | Value | Source |

| CAS Number | 20267-93-0 | [4][5] |

| Molecular Formula | C₁₅H₂₅NO₆ | [4][5] |

| Molecular Weight | 315.36 g/mol | [4][5] |

| IUPAC Name | (7-hydroxy-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl)methyl 2-hydroxy-2-(1-hydroxyethyl)-3-methylbutanoate | [4] |

| Synonyms | Echinatine oxide, Heliotridine viridiflorate N-oxide | [4] |

| Appearance | Solid | [5] |

| Storage Temperature | -20°C | [5] |

Predicted Biological and Toxicological Profile

The primary concern with PANOs is their in vivo reduction to their corresponding 1,2-unsaturated pyrrolizidine alkaloids, which are known hepatotoxins.[6][7] This biotransformation can occur in the gut microbiota and the liver.[6][7] The resulting PAs are then metabolized by cytochrome P450 enzymes in the liver to highly reactive pyrrolic esters. These electrophilic metabolites can form adducts with cellular macromolecules, including proteins and DNA, leading to cytotoxicity, genotoxicity, and carcinogenicity.[8] This metabolic activation is the primary mechanism behind the hepatotoxicity associated with PAs, which can manifest as hepatic sinusoidal obstruction syndrome (HSOS).

A summary of predicted ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties for this compound is presented below, based on computational models. It is crucial to note that these are predictions and require experimental validation.

| ADMET Property | Predicted Outcome | Probability |

| Hepatotoxicity | + | 77.50% |

| Mitochondrial Toxicity | + | 83.75% |

| Micronuclear | + | 67.00% |

| Reproductive Toxicity | + | 71.11% |

| Ames Mutagenesis | - | 69.00% |

| Respiratory Toxicity | + | 56.67% |

| Acute Oral Toxicity (Class) | III | 49.45% |

| Human Intestinal Absorption | - | 65.02% |

| Blood Brain Barrier | - | 50.00% |

| Human Oral Bioavailability | - | 67.14% |

Data sourced from PlantaeDB.[9]

Experimental Protocols

Detailed experimental protocols specifically for this compound are scarce. However, methodologies for the extraction, synthesis, and analysis of related pyrrolizidine alkaloids and their N-oxides can be adapted.

Extraction and Quantification of Pyrrolizidine Alkaloids and their N-oxides from Plant Material

The following protocol is a representative method for the extraction and quantification of total pyrrolizidine alkaloids (PAs and PANOs) from plant material, such as comfrey leaves. This method utilizes a reduction step to convert the more water-soluble N-oxides into their corresponding parent alkaloids, allowing for their extraction into an organic solvent and subsequent analysis.[10][11]

1. Tea Preparation:

-

Steep a known weight of dried and ground plant material (e.g., 10 g of comfrey leaves) in hot water (e.g., 1 L at 90°C) for a defined period (e.g., 5 minutes).

-

Decant the aqueous infusion and allow it to cool to room temperature.

2. Acidification and Reduction:

-

Acidify the aqueous extract to approximately pH 2 with concentrated sulfuric acid.

-

Add zinc dust (e.g., 5 g) to the acidified extract and stir for a sufficient time (e.g., 3 hours) to reduce the PANO to their corresponding PAs.

3. Extraction:

-

Remove the zinc dust by filtration.

-

Partition the acidic aqueous solution with an organic solvent (e.g., chloroform) to remove non-alkaloidal compounds. Discard the organic phase.

-

Basify the aqueous phase to approximately pH 9 with a suitable base (e.g., ammonium hydroxide).

-

Extract the alkaloids from the basified aqueous solution with an organic solvent (e.g., chloroform) multiple times.

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

4. Quantification:

-

Evaporate the solvent from the dried organic extract.

-

Re-dissolve the residue in a known volume of a suitable solvent (e.g., methanol).

-

Analyze the sample using a suitable analytical technique such as gas chromatography (GC) or liquid chromatography-mass spectrometry (LC-MS/MS) with appropriate standards for quantification.

General Synthetic Approach for Pyrrolizidine Alkaloid N-oxides

A general method for the synthesis of pyrrolizidine alkaloid N-oxides involves the N-oxidation of the corresponding parent pyrrolizidine alkaloid.[12]

1. N-Oxidation:

-

Dissolve the parent pyrrolizidine alkaloid (e.g., echinatine) in a suitable solvent (e.g., methanol or chloroform).

-

Add an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise to the solution at a controlled temperature (e.g., 0°C to room temperature).

-

Monitor the reaction progress using thin-layer chromatography (TLC).

2. Work-up and Purification:

-

Once the reaction is complete, quench any excess oxidizing agent.

-

Remove the solvent under reduced pressure.

-

Purify the resulting N-oxide using column chromatography on a suitable stationary phase (e.g., silica gel or alumina) with an appropriate eluent system.

Analytical Methodology for Quantification in Biological Matrices

The quantification of PANOs like this compound in biological samples such as plasma is crucial for pharmacokinetic studies. A sensitive and specific method using liquid chromatography-tandem mass spectrometry (LC-MS/MS) is typically employed. The following is a general workflow based on a method developed for usaramine and its N-oxide.[13]

1. Sample Preparation:

-

To a small volume of plasma (e.g., 10 µL), add an internal standard.

-

Precipitate proteins by adding a solvent like acetonitrile/methanol (1:1, v/v).

-

Vortex and centrifuge to pellet the precipitated proteins.

-

Transfer the supernatant for LC-MS/MS analysis.

2. LC-MS/MS Analysis:

-

Chromatographic Separation: Use a reverse-phase C18 column with a gradient elution program. The mobile phase typically consists of an aqueous component with a modifier (e.g., 0.1% formic acid and 5 mM ammonium acetate) and an organic component (e.g., acetonitrile/methanol with 0.1% formic acid).

-

Mass Spectrometric Detection: Employ a tandem mass spectrometer operating in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

Mechanism of Action and Biological Pathways

The primary mechanism of toxicity for this compound, like other 1,2-unsaturated PANOs, involves its metabolic activation in the liver. A logical workflow of this process is depicted below.

Figure 1. Metabolic activation of this compound leading to hepatotoxicity.

The workflow begins with the ingestion of this compound. In the gastrointestinal tract, gut microbiota can reduce the N-oxide to its parent pyrrolizidine alkaloid, echinatine.[6][7] This reduction can also occur in the liver. Echinatine is then metabolized by cytochrome P450 enzymes into highly reactive pyrrolic esters.[6][7][14] These reactive metabolites can follow two main pathways: detoxification through conjugation with glutathione (GSH) to form excretable conjugates, or covalent binding to cellular macromolecules such as proteins and DNA.[8] The formation of these macromolecular adducts disrupts cellular function and can lead to hepatotoxicity, including conditions like hepatic sinusoidal obstruction syndrome.[8]

While specific signaling pathways directly affected by this compound have not been elucidated, the formation of reactive metabolites and subsequent cellular damage can trigger broader cellular stress responses. A potential logical relationship diagram illustrating these downstream effects is presented below.

Figure 2. Potential downstream cellular effects of this compound metabolites.

The reactive pyrrolic esters generated from this compound metabolism can induce cellular stress through various mechanisms, including the generation of reactive oxygen species (ROS), leading to oxidative stress, direct DNA damage, and the formation of protein adducts causing protein misfolding. These cellular stressors can, in turn, activate several signaling pathways. For instance, oxidative stress is a known activator of apoptosis and inflammatory pathways such as the NF-κB pathway. DNA damage triggers the DNA damage response, which can also lead to apoptosis if the damage is irreparable. Protein misfolding can initiate the unfolded protein response, which may also culminate in apoptosis. Ultimately, the activation of these pathways can lead to programmed cell death, contributing to the observed hepatotoxicity.

Conclusion

This compound is a pyrrolizidine alkaloid N-oxide with predicted significant toxicity, primarily due to its metabolic conversion to reactive pyrrolic esters in the liver. While specific experimental data on this compound is limited, the well-established toxicology of PANOs provides a strong framework for understanding its potential health risks. Further research is needed to obtain precise quantitative data on its toxicity and pharmacokinetics, and to elucidate the specific signaling pathways it perturbs. The experimental protocols and mechanistic diagrams provided in this guide offer a foundation for researchers and drug development professionals to design and conduct further investigations into this and other related compounds.

References

- 1. Pyrrolizidine Alkaloids: Biosynthesis, Biological Activities and Occurrence in Crop Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The effects of echinatin and its related compounds on the mitochondrial energy transfer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Echinatine, N-oxide | C15H25NO6 | CID 38946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound phyproof® Reference Substance | 20267-93-0 [sigmaaldrich.com]

- 6. researchgate.net [researchgate.net]

- 7. Intestinal and hepatic biotransformation of pyrrolizidine alkaloid N-oxides to toxic pyrrolizidine alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. plantaedb.com [plantaedb.com]

- 10. eclecticschoolofherbalmedicine.com [eclecticschoolofherbalmedicine.com]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of pyrrolizidine alkaloids indicine, intermedine, lycopsamine, and analogues and their N-oxides. Potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Quantification of Usaramine and its N-Oxide Metabolite in Rat Plasma Using Liquid Chromatography-Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

A Technical Guide to the Core Characteristics of Pyrrolizidine Alkaloid N-Oxides

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyrrolizidine alkaloid N-oxides (PANOs) are oxidized derivatives of pyrrolizidine alkaloids (PAs), a large group of phytotoxins produced by thousands of plant species worldwide. Historically considered detoxification products of their more toxic parent PAs, recent research has illuminated their significant role in the overall toxicity associated with PA-containing plants. PANOs often coexist with their parent PAs in plants and can even be the predominant form. Human exposure is a significant concern, occurring through the consumption of contaminated herbal remedies, teas, honey, and other food products. This guide provides an in-depth overview of the fundamental characteristics of PANOs, focusing on their physicochemical properties, biosynthesis, metabolism, toxicity, and analytical methodologies.

Physicochemical Properties

PANOs are generally more water-soluble and less lipophilic than their corresponding parent PAs. This is attributed to the presence of the polar N-O bond. This difference in polarity affects their absorption, distribution, and excretion in biological systems. The increased water solubility of PANOs can influence their extraction from plant matrices.

Table 1: Physicochemical Properties of Selected Pyrrolizidine Alkaloid N-Oxides and their Parent Alkaloids

| Compound | Molecular Weight ( g/mol ) | LogP (Experimental) | Water Solubility |

| Senecionine | 335.39 | - | Sparingly soluble |

| Senecionine N-oxide | 351.39 | - | Water soluble |

| Intermedine | 299.36 | -1.93 | - |

| Intermedine N-oxide | 315.36 | - | - |

| Lasiocarpine | 411.48 | - | - |

| Lasiocarpine N-oxide | 427.48 | -0.302 | - |

| Monocrotaline | 325.35 | - | - |

| Monocrotaline N-oxide | 341.35 | - | - |

| Retrorsine | 351.39 | - | - |

| Retrorsine N-oxide | 367.39 | - | - |

Note: A negative LogP value indicates higher hydrophilicity.

Biosynthesis

In plants, PAs are synthesized in the roots and then transported to other parts of the plant, primarily as their N-oxide forms. The N-oxidation is a crucial step for transport and storage, as the N-oxide form is less reactive and therefore less likely to cause self-toxicity to the plant. The biosynthesis of the necine base of PAs originates from amino acids, such as arginine and isoleucine.

Metabolism and Toxicokinetics

The toxicity of PANOs is intrinsically linked to their metabolic activation. While PANOs themselves are considered less toxic, they can be reduced back to their parent tertiary PAs in the body. This reductive process is a critical step in their toxification and is primarily mediated by two key players: the gut microbiota and hepatic enzymes.

Once ingested, PANOs can be reduced by anaerobic bacteria in the gastrointestinal tract. The resulting parent PAs are then absorbed into the bloodstream and transported to the liver. In the liver, both the absorbed PAs and any remaining PANOs can undergo further metabolism. Hepatic cytochrome P450 (CYP) enzymes, particularly CYP1A2 and CYP2D6, can also catalyze the reduction of PANOs to PAs.

The newly formed or absorbed parent PAs are then bioactivated by other hepatic CYP enzymes, most notably CYP3A4, into highly reactive pyrrolic metabolites, such as dehydropyrrolizidine alkaloids (DHPAs). These electrophilic metabolites are the ultimate toxicants, capable of binding to cellular macromolecules like DNA and proteins, leading to cytotoxicity and genotoxicity.

Toxicity

The primary toxic effects of PANOs, following their metabolic activation to reactive pyrrolic metabolites, are hepatotoxicity and genotoxicity.

Hepatotoxicity

The liver is the main target organ for PA and PANO toxicity. The reactive metabolites generated in the liver can bind to hepatic proteins, leading to cellular dysfunction, necrosis, and apoptosis. This can manifest as hepatic sinusoidal obstruction syndrome (HSOS), formerly known as veno-occlusive disease, which is characterized by the blockage of the small veins in the liver. Chronic exposure to low levels of PANOs can lead to liver cirrhosis and cancer.

Genotoxicity

The electrophilic pyrrolic metabolites can form covalent adducts with DNA, leading to DNA damage, mutations, and chromosomal aberrations. This genotoxic mechanism is believed to be the basis for the carcinogenicity of PAs and PANOs. The formation of DNA adducts can disrupt DNA replication and transcription, and if not repaired, can lead to permanent mutations. These mutations can affect critical genes involved in cell cycle control and tumor suppression, such as p53.

Table 2: Comparative Toxicity of Selected Pyrrolizidine Alkaloids and their N-Oxides

| Compound | Test System | Endpoint | Value (µM) |

| Intermedine | Primary mouse hepatocytes | IC50 | >334 |

| Intermedine N-oxide | Primary mouse hepatocytes | IC50 | >334 |

| Lycopsamine | Primary mouse hepatocytes | IC50 | 274.63 |

| Lycopsamine N-oxide | Primary mouse hepatocytes | IC50 | 291.56 |

| Retrorsine | Primary mouse hepatocytes | IC50 | 185.03 |

| Retrorsine N-oxide | Primary mouse hepatocytes | IC50 | 205.12 |

| Senecionine | Primary mouse hepatocytes | IC50 | 253.21 |

| Senecionine N-oxide | Primary mouse hepatocytes | IC50 | 269.83 |

| Heliotrine | - | IC50 | 52.4 |

| Heliotrine N-oxide | - | IC50 | 85.1 |

IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Experimental Protocols

Extraction of Pyrrolizidine Alkaloids and their N-Oxides from Honey

This protocol is adapted from methodologies described for the analysis of PAs and PANOs in honey.

1. Sample Preparation:

-

Weigh 5 g of honey into a 50 mL centrifuge tube.

-

Add 10 mL of 0.05 M sulfuric acid.

-

Shake vigorously until the honey is completely dissolved.

-

Centrifuge the solution to pellet any insoluble material.

2. Solid-Phase Extraction (SPE):

-

Condition a strong cation exchange (SCX) SPE cartridge by passing 3 mL of methanol followed by 3 mL of water.

-

Load the supernatant from the centrifuged honey sample onto the conditioned SPE cartridge.

-

Wash the cartridge with 3 mL of water followed by 3 mL of methanol to remove interfering substances.

-

Elute the PAs and PANOs from the cartridge with 6 mL of ammoniated methanol (e.g., 2% ammonia in methanol).

3. Sample Concentration and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 1 mL) of the initial mobile phase for LC-MS analysis.

LC-MS/MS Analysis of Pyrrolizidine Alkaloid N-Oxides

This is a general protocol based on common practices for PANO analysis.

1. Liquid Chromatography (LC) Conditions:

-

Column: A C18 reversed-phase column is typically used (e.g., 150 x 2.1 mm, 2.7 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile or methanol.

-

Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing to a high percentage over the course of the run to elute compounds with increasing hydrophobicity.

-

Flow Rate: 0.2-0.4 mL/min.

-

Injection Volume: 5-10 µL.

2. Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electrospray ionization (ESI) in positive mode is standard for PAs and PANOs.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification, providing high selectivity and sensitivity.

-